molecular formula C10H13N5O6 B12935849 2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

Cat. No.: B12935849
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UZJDFGQCSA-N
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Description

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione is a complex organic compound with significant biological and chemical importance. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and sugar moieties.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative under acidic or basic conditions.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Glycosylation: Using automated reactors to ensure consistent reaction conditions.

    Purification: Employing chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted purine derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. It serves as a model compound for studying purine chemistry and its derivatives.

Biology

In biological research, it is used to study the mechanisms of nucleic acid interactions and enzyme activities. It is also employed in the development of nucleotide analogs for therapeutic purposes.

Medicine

Medically, this compound and its derivatives are investigated for their potential as antiviral and anticancer agents. They are also explored for their role in modulating immune responses.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids and enzymes. It can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis, thereby affecting cellular processes. The molecular targets include polymerases, kinases, and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    Inosine: A nucleoside that plays a role in various metabolic pathways.

Uniqueness

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

2-amino-9-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5+,8+/m1/s1

InChI Key

FPGSEBKFEJEOSA-UZJDFGQCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Origin of Product

United States

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